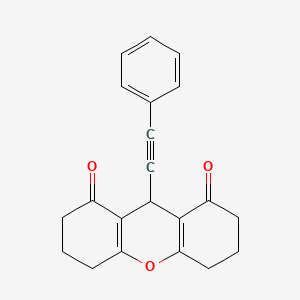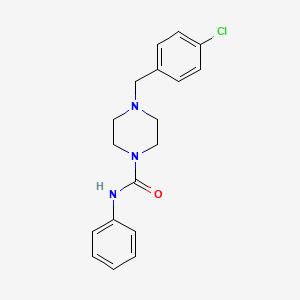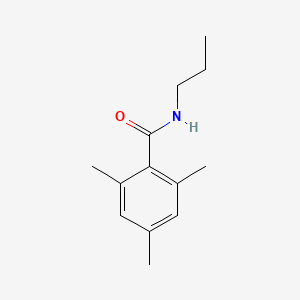
9-(phenylethynyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(phenylethynyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione, also known as Xanthatin, is a natural compound that belongs to the xanthone family. It is found in several medicinal plants and has been used in traditional medicine for treating various ailments. In recent years, Xanthatin has gained attention from the scientific community due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 9-(phenylethynyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is not fully understood. However, several studies have suggested that this compound exerts its therapeutic effects by modulating various signaling pathways. This compound has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer development. This compound has also been shown to induce apoptosis, which is a programmed cell death mechanism that plays a crucial role in cancer therapy.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound has been reported to inhibit the proliferation of cancer cells and induce apoptosis. This compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has been shown to have antioxidant properties, which can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
9-(phenylethynyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has several advantages as a research tool. It is a natural compound that can be easily synthesized or extracted from natural sources. This compound has been extensively studied for its potential therapeutic properties, making it a well-characterized compound. However, this compound also has limitations. It has poor solubility in water, which can limit its use in aqueous solutions. This compound can also be cytotoxic at high concentrations, which can limit its use in cell culture experiments.
Orientations Futures
There are several future directions for research on 9-(phenylethynyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione. One potential direction is to explore the use of this compound as a potential anticancer agent. Further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic targets. Another potential direction is to investigate the use of this compound as a potential antibiotic. This compound has been shown to have antimicrobial properties, and further studies are needed to determine its efficacy against various pathogens. Additionally, the development of this compound derivatives with improved solubility and bioavailability could enhance its potential as a therapeutic agent.
Méthodes De Synthèse
9-(phenylethynyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione can be synthesized through various methods, including extraction from natural sources, chemical synthesis, and biotransformation. Extraction from natural sources involves the isolation of the compound from plants that contain this compound. Chemical synthesis involves the use of chemical reactions to produce the compound. Biotransformation involves the use of microorganisms to convert precursors into this compound.
Applications De Recherche Scientifique
9-(phenylethynyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has been extensively studied for its potential therapeutic properties. Several studies have reported that this compound exhibits antitumor, anti-inflammatory, and antioxidant activities. This compound has also been shown to have antimicrobial properties, making it a potential candidate for developing new antibiotics.
Propriétés
IUPAC Name |
9-(2-phenylethynyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O3/c22-16-8-4-10-18-20(16)15(13-12-14-6-2-1-3-7-14)21-17(23)9-5-11-19(21)24-18/h1-3,6-7,15H,4-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFULQBFKIRZAFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C3=C(O2)CCCC3=O)C#CC4=CC=CC=C4)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S*,4R*)-1-[3-(2-amino-1,3-thiazol-4-yl)propanoyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5343159.png)
![3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5343174.png)
![1-(3-chlorobenzyl)-4-[4-methoxy-3-(methoxymethyl)benzyl]piperazine](/img/structure/B5343177.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(1H-benzimidazol-1-yl)acetamide](/img/structure/B5343188.png)
![2-{2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B5343191.png)
![N~4~-{4-[(tert-butylamino)sulfonyl]phenyl}-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide](/img/structure/B5343192.png)
![5-{4-[3-(2-chlorophenoxy)propoxy]-3-ethoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5343203.png)
![4-furo[3,2-c]pyridin-4-yl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5343205.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5343209.png)
![{4-benzyl-1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]piperidin-4-yl}methanol](/img/structure/B5343211.png)
![2-(3,4-dimethylphenoxy)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B5343215.png)
![1-{2-[(2R*,6R*)-2-allyl-6-methyl-3,6-dihydropyridin-1(2H)-yl]-2-oxoethyl}piperazine](/img/structure/B5343223.png)

